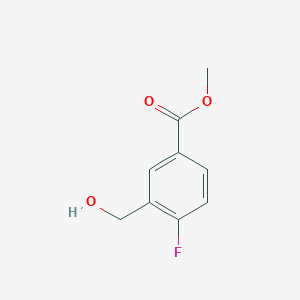
(6-Ethynylpyridin-2-yl)methanol
Übersicht
Beschreibung
“(6-Ethynylpyridin-2-yl)methanol” is a specialty chemical with the molecular formula C8H7NO and a molecular weight of 133.15 g/mol . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an ethynyl group attached to the 6-position of a pyridin-2-yl ring, with a methanol group also attached .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Synthesis and Structural Characterization : A study by Percino et al. (2005) focuses on the synthesis and characterization of a compound derived from (6-methylpyridin-2-yl)methanol, showcasing its application in crystallography. The crystal structure analysis revealed the formation of a symmetrical molecule with two intramolecular hydrogen bonds, highlighting the compound's potential in structural chemistry research (Percino et al., 2005).
Catalysis and Chemical Synthesis
- Nickel Complexes in Catalysis : Research by Kermagoret and Braunstein (2008) demonstrates the synthesis of nickel complexes with (pyridin-2-yl)methanol, a related compound. These complexes were utilized in the catalytic oligomerization of ethylene, suggesting a potential application in industrial catalysis (Kermagoret & Braunstein, 2008).
Electro-Optical Properties
- Ionic Conjugated Polymers : A study by Gal et al. (2007) focused on synthesizing an ionic conjugated polymer using 2-ethynylpyridine, related to the compound . This polymer displayed significant photoluminescence, indicating its potential application in electro-optical fields (Gal et al., 2007).
Methanol-Based Reactions and Applications
- Catalytic Hydrogenation and Methanol Reactions : Research by Sukhorukov et al. (2008) explores the catalytic hydrogenation of certain compounds in methanol, revealing insights into the reactivity and transformation of methanol-based compounds. This underscores the potential of using related pyridin compounds in methanol-based chemical reactions (Sukhorukov et al., 2008).
- Electrocatalytic Reduction of CO2 : A study by Seshadri, Lin, and Bocarsly (1994) discusses the use of pyridinium ion, a structure related to (6-Ethynylpyridin-2-yl)methanol, as a catalyst for the reduction of CO2 to methanol. This illustrates the role of such compounds in environmental chemistry and green energy applications (Seshadri, Lin, & Bocarsly, 1994).
Substituent Effects in Organic Chemistry
- Substituent Effects on Cycloaromatization : Lu et al. (2002) investigated the impact of different substituents on the cycloaromatization of molecules related to 2-ethynylpyridine. Their findings provide valuable insights into the effects of substituents in organic synthesis, which could be applicable to the compound (Lu et al., 2002).
Eigenschaften
IUPAC Name |
(6-ethynylpyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-7-4-3-5-8(6-10)9-7/h1,3-5,10H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKRXXCVSYLAEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC(=N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719664 | |
| Record name | (6-Ethynylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
845658-76-6 | |
| Record name | (6-Ethynylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


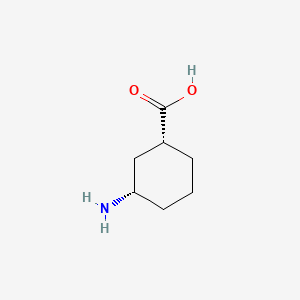

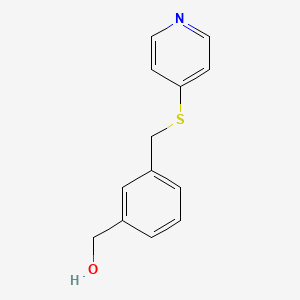
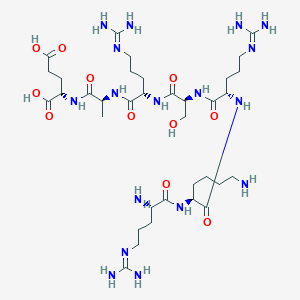


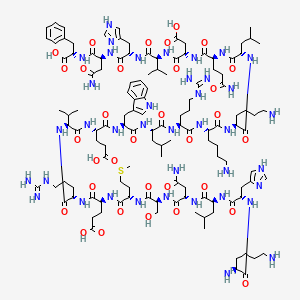

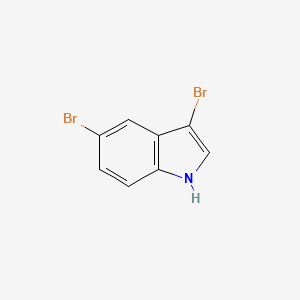
![Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B3029882.png)

